molecular formula C19H17OP B3056030 Phosphine oxide, (2-methylphenyl)diphenyl- CAS No. 6840-26-2

Phosphine oxide, (2-methylphenyl)diphenyl-

Cat. No.: B3056030
CAS No.: 6840-26-2
M. Wt: 292.3 g/mol
InChI Key: OAWNLHYHBAVUHJ-UHFFFAOYSA-N
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Description

Phosphine oxide, (2-methylphenyl)diphenyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a 2-methylphenyl and two phenyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphine oxide, (2-methylphenyl)diphenyl- typically involves the reaction of diphenylphosphine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphonium salt, which is subsequently oxidized to yield the desired phosphine oxide.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through recrystallization or chromatography techniques to achieve high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Phosphine oxide, (2-methylphenyl)diphenyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation, along with appropriate catalysts.

Major Products:

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: The corresponding phosphine.

    Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.

Scientific Research Applications

Phosphine oxide, (2-methylphenyl)diphenyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of phosphine oxide, (2-methylphenyl)diphenyl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates. The compound’s phosphine oxide group is crucial for its binding affinity and catalytic activity, interacting with molecular targets through coordination bonds.

Comparison with Similar Compounds

    Diphenylphosphine oxide: Lacks the 2-methylphenyl group, resulting in different chemical properties and reactivity.

    Triphenylphosphine oxide: Contains three phenyl groups, offering different steric and electronic effects.

    (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Features additional methyl groups, influencing its reactivity and applications.

Uniqueness: Phosphine oxide, (2-methylphenyl)diphenyl- is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specific catalytic and synthetic applications where these properties are advantageous.

Properties

IUPAC Name

1-diphenylphosphoryl-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17OP/c1-16-10-8-9-15-19(16)21(20,17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWNLHYHBAVUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502230
Record name (2-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6840-26-2
Record name (2-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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